molecular formula C9H11N3O2 B15245677 5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione

5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione

Cat. No.: B15245677
M. Wt: 193.20 g/mol
InChI Key: QELAEEXSHJNCSA-UHFFFAOYSA-N
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Description

5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a triazole ring fused to a cyclohexane-1,3-dione structureThe triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,3-triazole with cyclohexane-1,3-dione in the presence of a base such as sodium hydroxide in ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is unique due to the combination of the triazole ring and cyclohexane-1,3-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-(2-methyltriazol-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C9H11N3O2/c1-12-10-5-9(11-12)6-2-7(13)4-8(14)3-6/h5-6H,2-4H2,1H3

InChI Key

QELAEEXSHJNCSA-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C2CC(=O)CC(=O)C2

Origin of Product

United States

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